Forskolin J
CAS No.: 81873-08-7
VCID: VC0015228
Molecular Formula: C24H36O8
Molecular Weight: 452.5 g/mol
* For research use only. Not for human or veterinary use.
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Description | Forskolin, also known as coleonol, is a labdane diterpene derived from the Coleus barbatus plant, also known as the blue spur flower . Other names for Forskolin include pashanabhedi, Indian coleus, makandi, HL-362, mao hou qiao rui hua . It is often utilized in laboratory research to elevate cyclic AMP (cAMP) levels by activating adenylate cyclase . cAMP is a crucial second messenger that facilitates proper biological responses of cells to hormones and other extracellular signals and is essential for cell communication . Forskolin has been used in Ayurvedic medicine for centuries to treat various conditions, including heart disease, respiratory disorders, and hypothyroidism, but studies remain limited . Forskolin functions as an adenylate cyclase activator, increasing cAMP levels within cells . It has demonstrated properties such as vasodilation and the ability to lower blood pressure . Research indicates that forskolin may resensitize cell receptors, inhibit colon cancer cell growth, help control glaucoma, reduce urinary tract infections, and enhance the skin's resistance to burning from UV light . Forskolin's derivatives, including colforsin daropate, NKH477, and FSK88, may be more effective at increasing cAMP levels and could be pharmaceutically useful against bronchoconstriction and heart failure . While "Forskolin J" is not explicitly detailed in the provided search results, several derivatives and related compounds of Forskolin exist, such as colforsin, daropate, NKH477, and FSK88 . These compounds share a similar mechanism of action, primarily focusing on the activation of adenylate cyclase and the increase of intracellular cAMP levels . Forskolin is considered a category 4 chemical with acute dermal toxicity under the 2012 OSHA Hazard Communication Standard . |
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CAS No. | 81873-08-7 |
Product Name | Forskolin J |
Molecular Formula | C24H36O8 |
Molecular Weight | 452.5 g/mol |
IUPAC Name | [(3R,4aR,5S,6S,6aS,10S,10aR,10bS)-5-acetyloxy-3-ethenyl-10,10b-dihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-6-yl] acetate |
Standard InChI | InChI=1S/C24H36O8/c1-9-21(6)12-16(28)24(29)22(7)15(27)10-11-20(4,5)18(22)17(30-13(2)25)19(31-14(3)26)23(24,8)32-21/h9,15,17-19,27,29H,1,10-12H2,2-8H3/t15-,17-,18-,19-,21-,22-,23+,24-/m0/s1 |
Standard InChIKey | ZSBZMJGJWOYRBW-JZLRHMRTSA-N |
SMILES | CC(=O)OC1C2C(CCC(C2(C3(C(=O)CC(OC3(C1OC(=O)C)C)(C)C=C)O)C)O)(C)C |
Canonical SMILES | CC(=O)OC1C2C(CCC(C2(C3(C(=O)CC(OC3(C1OC(=O)C)C)(C)C=C)O)C)O)(C)C |
Appearance | Powder |
PubChem Compound | 23254517 |
Last Modified | Sep 14 2023 |
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